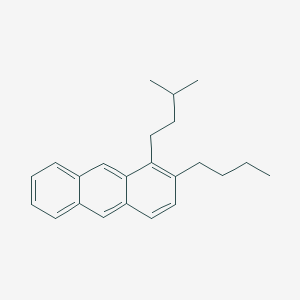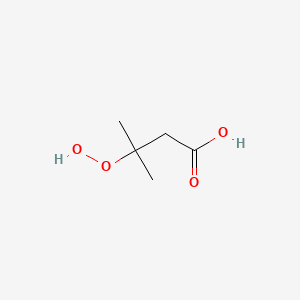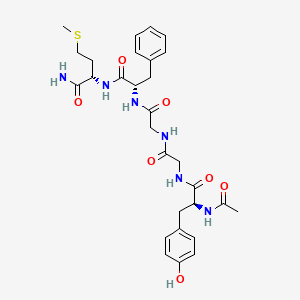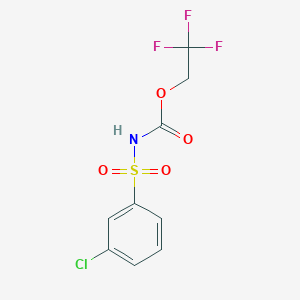
Methyl di-1H-pyrrol-1-ylphosphinite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl di-1H-pyrrol-1-ylphosphinite is an organophosphorus compound that features a pyrrole ring bonded to a phosphinite group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl di-1H-pyrrol-1-ylphosphinite typically involves the reaction of pyrrole with a phosphorus-containing reagent. One common method is the reaction of pyrrole with methyl dichlorophosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
Pyrrole+Methyl dichlorophosphine→Methyl di-1H-pyrrol-1-ylphosphinite+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Methyl di-1H-pyrrol-1-ylphosphinite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: The phosphinite group can undergo nucleophilic substitution reactions.
Coordination: The compound can act as a ligand, coordinating to metal centers in complex formation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Substitution: Nucleophiles such as amines or alcohols can react with the phosphinite group.
Coordination: Transition metals like palladium or platinum are often used in coordination reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Substituted phosphinites.
Coordination: Metal-phosphinite complexes.
科学的研究の応用
Methyl di-1H-pyrrol-1-ylphosphinite has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its role in drug design and delivery systems.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of methyl di-1H-pyrrol-1-ylphosphinite involves its ability to coordinate to metal centers and participate in catalytic cycles. The phosphinite group can donate electron density to the metal, stabilizing various oxidation states and facilitating catalytic transformations. The pyrrole ring can also engage in π-π interactions, enhancing the compound’s binding affinity to molecular targets.
類似化合物との比較
Similar Compounds
Pyrrole: A simple heterocyclic compound with a five-membered ring containing one nitrogen atom.
Phosphinite: Compounds containing the P(OR)2 group, where R is an alkyl or aryl group.
Phosphine Oxides: Oxidized derivatives of phosphines with the P=O functional group.
Uniqueness
Methyl di-1H-pyrrol-1-ylphosphinite is unique due to the combination of a pyrrole ring and a phosphinite group, which imparts distinct electronic and steric properties
特性
CAS番号 |
63623-69-8 |
|---|---|
分子式 |
C9H11N2OP |
分子量 |
194.17 g/mol |
IUPAC名 |
methoxy-di(pyrrol-1-yl)phosphane |
InChI |
InChI=1S/C9H11N2OP/c1-12-13(10-6-2-3-7-10)11-8-4-5-9-11/h2-9H,1H3 |
InChIキー |
ZKXYCYATKLONAP-UHFFFAOYSA-N |
正規SMILES |
COP(N1C=CC=C1)N2C=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


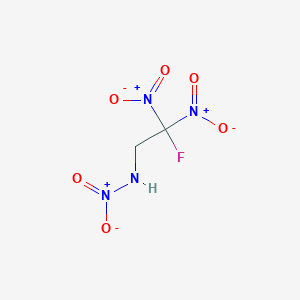
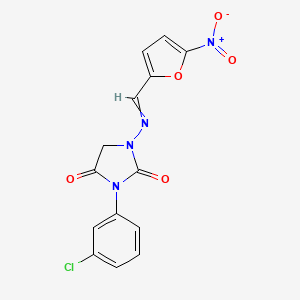



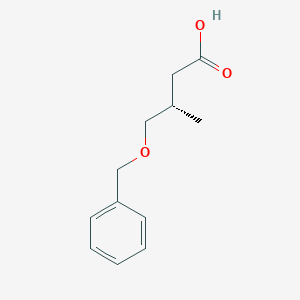
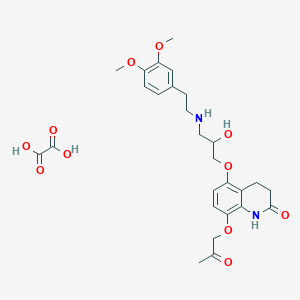
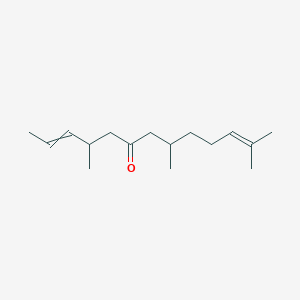
![(1R,2R)-2-[(Phenylsulfanyl)methyl]cyclohexan-1-ol](/img/structure/B14498985.png)
